molecular formula C12H14ClN3O2S3 B2701467 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole CAS No. 1171435-97-4

2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

Cat. No. B2701467
CAS RN: 1171435-97-4
M. Wt: 363.89
InChI Key: FRAIEVJZZPJZOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by El‐Emary, Al-muaikel, and Moustafa (2002) focused on synthesizing new heterocycles, including 1,3,4-thiadiazole derivatives, and evaluating their antimicrobial activities. This research highlights the potential of these compounds in developing new antimicrobial agents El‐Emary, Al-muaikel, & Moustafa, 2002.

Use as a Sulphur-Transfer Reagent

  • Bryce (1984) described the use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines. This study explored the preparation of sulphur–nitrogen heterocycles, demonstrating the compound's utility in complex chemical syntheses Bryce, 1984.

Anti-Cancer Activities

  • Research by Al-Said et al. (2011) developed novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with biologically active sulfone moieties. These compounds were evaluated for their anti-breast cancer activities, suggesting potential therapeutic applications in oncology Al-Said et al., 2011.

Synthesis and Antiviral Activity

  • Chen et al. (2010) synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and assessed their antiviral activities, particularly against tobacco mosaic virus. This study underscores the potential of these compounds in developing antiviral drugs Chen et al., 2010.

Development of Anticancer Agents

  • Rehman et al. (2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluating them as anticancer agents. This research contributes to the development of new anticancer drugs Rehman et al., 2018.

Antibacterial Activities

  • Wu Qi (2014) synthesized novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives and investigated their antibacterial activities. This study adds to the understanding of these compounds' potential in combating bacterial infections Wu Qi, 2014.

properties

IUPAC Name

2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S3/c1-8-14-15-12(19-8)9-3-2-6-16(7-9)21(17,18)11-5-4-10(13)20-11/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAIEVJZZPJZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

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